![molecular formula C6H15NO B1527073 2-(Aminomethyl)-3-methylbutan-1-ol CAS No. 718633-43-3](/img/structure/B1527073.png)
2-(Aminomethyl)-3-methylbutan-1-ol
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s appearance and odor .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any notable structural features .Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes, including its reactivity, its selectivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Biofuel Production
2-methylpropan-1-ol (isobutanol), a compound closely related to 2-(Aminomethyl)-3-methylbutan-1-ol, has been identified as a leading candidate for biofuel. Researchers have modified the amino acid pathway in recombinant organisms to convert glucose to isobutanol. They overcame a critical obstacle in biofuel commercialization by engineering cofactor dependence, which enabled anaerobic isobutanol production at 100% theoretical yield, higher titer, and productivity compared to other methods (Bastian et al., 2011).
Proteolytic Enzyme Study
In a study on bovine spleen, researchers isolated a proteolytic enzyme, cathepsin D. This study involved paper chromatography with 2-methylbutan-2-ol-phthalate solvent to separate dinitrophenyl (DNP) amino acids. This research is significant for understanding enzymatic processes and their applications in various scientific fields (Press et al., 1960).
Mechanism of Action
Mode of Action
As an organic compound containing both amine and alcohol functional groups, it may interact with biological targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
Given the complexity of biological systems, this compound could potentially influence multiple pathways depending on its specific targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound and its overall pharmacological effects .
Result of Action
The effects would depend on the specific biological targets of the compound and the context of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Aminomethyl)-3-methylbutan-1-ol. Factors such as pH, temperature, and the presence of other molecules could affect how this compound interacts with its targets .
Safety and Hazards
properties
IUPAC Name |
2-(aminomethyl)-3-methylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(3-7)4-8/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZQUSSFETVSOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
718633-43-3 | |
Record name | 2-(aminomethyl)-3-methylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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